molecular formula C10H13ClN2O3S B5735870 2-(N-ETHYL4-CHLOROBENZENESULFONAMIDO)ACETAMIDE

2-(N-ETHYL4-CHLOROBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B5735870
M. Wt: 276.74 g/mol
InChI Key: SLLGIYVMUCPROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-ETHYL4-CHLOROBENZENESULFONAMIDO)ACETAMIDE is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its molecular structure, which includes an ethyl group, a chlorobenzene ring, and a sulfonamide group. This compound has garnered attention due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-ETHYL4-CHLOROBENZENESULFONAMIDO)ACETAMIDE typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ethylamine. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) to ensure the complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-ETHYL4-CHLOROBENZENESULFONAMIDO)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S/c1-2-13(7-10(12)14)17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLGIYVMUCPROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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